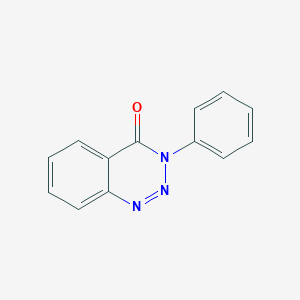

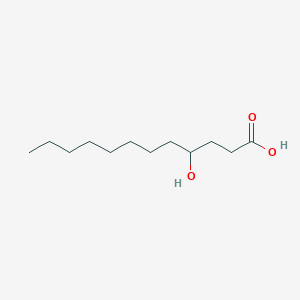

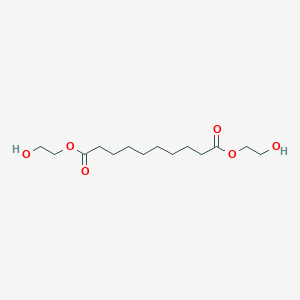

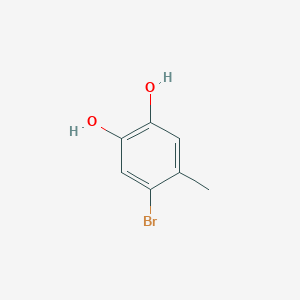

![molecular formula C7H7N3 B100515 6-Methylimidazo[1,2-b]pyridazine CAS No. 17412-38-3](/img/structure/B100515.png)

6-Methylimidazo[1,2-b]pyridazine

Vue d'ensemble

Description

6-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that is part of a broader class of imidazo[1,2-b]pyridazines. These compounds have been the subject of various studies due to their potential pharmacological properties, including anti-inflammatory, antiparasitic, and central nervous system activities. The structure of imidazo[1,2-b]pyridazines consists of a fused imidazole and pyridazine ring, which can be further substituted to enhance or modify their biological activity.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives often involves condensation reactions. For instance, the Philips condensation has been utilized to synthesize 8-methyl-2-substituted-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine compounds with anti-inflammatory properties . Another synthesis approach involved labeling a potent antiparasitic agent, 3-nitro-6-propoxyimidazo[1,2-b]pyridazine, with carbon-14 for pharmacokinetic studies . Additionally, the Mannich reaction and condensation reactions of the 2-methyl group have been reported for the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine derivatives has been characterized using various techniques, including single-crystal X-ray diffraction analysis. This analysis revealed planar molecules with unusual bond lengths and angles, contributing to the high crystal density and potential for strong intermolecular interactions .

Chemical Reactions Analysis

Imidazo[1,2-b]pyridazines can undergo various chemical reactions, including alkylation, acylation, and reactions with electrophiles. For example, 6-alkylthio- and 6-arylthio-3-methoxy-2-phenylimidazo[1,2-b]pyridazines have been prepared from corresponding amines and then further reacted to form different derivatives . The reactivity of these compounds allows for the introduction of various functional groups, which can significantly alter their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]pyridazine derivatives, such as acidity constants and nuclear magnetic resonance (NMR) spectra, have been recorded to better understand their behavior in biological systems . These properties are crucial for predicting the pharmacokinetics and pharmacodynamics of the compounds. For instance, the presence of methoxy, methylenedioxy, and methyl groups has been shown to influence the binding affinity of these compounds to the benzodiazepine receptor .

Applications De Recherche Scientifique

Synthesis and Derivatives

- The synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its analogs, including the development of carboxylic acids, esters, quaternary salts, and the exploration of Mannich and condensation reactions, has been studied (Lombardino, 1968). This demonstrates the chemical versatility and the potential for diverse applications of this compound.

Pharmacological Potential

- A range of imidazo[1,2-b]pyridazines, including methyl 6-benzoylimidazo[1,2-b]pyridazine-2-carbamate and others, were synthesized for antifilarial evaluation but showed no significant antifilarial activity (Mourad, Wise, & Townsend, 1992).

- The anti-inflammatory, analgesic, and ulcerogenic actions of ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates were investigated, highlighting the potential therapeutic applications of these compounds in medicine (Abignente et al., 1992).

Anti-Asthmatic and Antiviral Properties

- Novel (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides were synthesized and evaluated for their potential in treating asthma, with some derivatives showing excellent anti-asthmatic activity (Kuwahara et al., 1996).

- Substituted 3-aralkylth-iomethylimidazo[1,2-b]pyridazines were synthesized, with some compounds showing potent inhibitory effects against the replication of human cytomegalovirus and varicella-zoster virus, indicating their potential as antiviral agents (Galtier et al., 2003).

Molecular Modelling and Drug Design

- 2,3-Disubstituted-6-alkoxyimidazo[1,2-b]pyridazines were synthesized and evaluated for affinity for the benzodiazepine receptor, aiding in the understanding of structure-activity relationships for drug design (Harrison et al., 1996).

- A novel structural class of picornavirus inhibitors based on imidazo[1,2-b]pyridazine was discovered, contributing to the development of potent antiviral agents (Hamdouchi et al., 2003).

Chemical Synthesis and Functionalization

- Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr was achieved, demonstrating advances in chemical synthesis techniques (Akkaoui et al., 2008).

Mécanisme D'action

Target of Action

6-Methylimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-a]pyridine class . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of 6-Methylimidazo[1,2-b]pyridazine could be related to the tuberculosis bacteria.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been known to interact with their targets, leading to a reduction in bacterial growth . The compound’s interaction with its targets and the resulting changes would need further investigation for a more precise understanding.

Biochemical Pathways

Given the anti-tb activity of imidazo[1,2-a]pyridine analogues , it can be inferred that the compound may affect the biochemical pathways related to the survival and proliferation of tuberculosis bacteria.

Pharmacokinetics

One of the imidazo[1,2-a]pyridine analogues showed good microsomal stability , which could suggest potential bioavailability of 6-Methylimidazo[1,2-b]pyridazine

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , indicating that these compounds can effectively reduce the bacterial load.

Propriétés

IUPAC Name |

6-methylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIALTQLMOAUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518740 | |

| Record name | 6-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylimidazo[1,2-b]pyridazine | |

CAS RN |

17412-38-3 | |

| Record name | 6-Methylimidazo[1,2-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17412-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)